molecular formula C13H14F2O3 B1325907 Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate CAS No. 898752-24-4

Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate

Cat. No. B1325907
M. Wt: 256.24 g/mol
InChI Key: PGEWIQDYWMTIJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of triazole-pyrimidine hybrids, which are structurally similar, involves a series of reactions including the formation of an adduct, electrocyclic ring opening, and ring closure .


Chemical Reactions Analysis

The Dimroth rearrangement, a type of isomerization of heterocycles, is often involved in the synthesis of compounds similar to Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate .

Scientific Research Applications

  • Organic Peroxides and Ring Closure Reactions : Ethyl acetoacetate, a compound related to Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, has been studied for its reaction with hydrogen peroxide under acid conditions. This reaction leads to the formation of ethyl 3,3-dihydroperoxybutyrate, which further undergoes a novel ring closure to produce 5-hydroperoxy-5-methyl-1,2-dioxolan-3-one. Such reactions are significant in organic chemistry for synthesizing peroxides and cyclic compounds (Cubbon & Hewlett, 1968).

  • Polymorphism in Pharmaceutical Compounds : A study investigated two polymorphic forms of a compound structurally similar to Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate. These forms, used in pharmaceuticals, were characterized using spectroscopic and diffractometric techniques, highlighting the importance of understanding polymorphism in drug development (Vogt et al., 2013).

  • Anticonvulsant Activity : Research on 3,4-di(substituted)oxy-N(2),N(5)-bis(substituted)thiophene-2,5-dicarbohydrazides, synthesized from compounds like Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, revealed their potential as anticonvulsants. This illustrates the compound's relevance in developing new medications for treating seizures (Kulandasamy, Adhikari & Stables, 2009).

  • Enzymatic Process Development : In pharmaceutical manufacturing, a study described using a ketoreductase to transform a similar compound into a chiral alcohol, showcasing an environmentally friendly and efficient method for producing pharmaceutical intermediates (Guo et al., 2017).

  • Antimitotic Agents in Cancer Therapy : Research on pyridine derivatives, including compounds similar to Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate, showed potential as antimitotic agents in cancer therapy. Such compounds inhibit cell division, which is crucial in cancer treatment (Temple et al., 1992).

properties

IUPAC Name

ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O3/c1-2-18-13(17)5-3-4-12(16)9-6-7-10(14)11(15)8-9/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEWIQDYWMTIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645580
Record name Ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate

CAS RN

898752-24-4
Record name Ethyl 5-(3,4-difluorophenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.